molecular formula C11H9N3S B1517549 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile CAS No. 1019601-20-7

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile

Cat. No.: B1517549
CAS No.: 1019601-20-7
M. Wt: 215.28 g/mol
InChI Key: FWESEHNUSFUSGW-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile is a chemical compound that features a thiazole ring fused to a benzonitrile moiety

Synthetic Routes and Reaction Conditions:

  • Thiazole Synthesis: The synthesis of this compound typically begins with the formation of the thiazole ring. This can be achieved through the reaction of 4-methylthiazole-2-carboxylic acid with an appropriate amine under dehydration conditions.

  • Benzonitrile Attachment: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the amine group on the thiazole ring reacts with benzonitrile chloride.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Benzonitrile chloride, various amines

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Various substituted benzonitriles

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile has diverse applications in scientific research:

  • Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of antifungal, antibacterial, and anticancer agents.

  • Material Science: Its unique structural properties make it a candidate for use in organic electronic materials and polymers.

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, facilitating the construction of complex molecular architectures.

Comparison with Similar Compounds

  • 4-[(5-Methyl-1,3-thiazol-2-yl)amino]benzonitrile

  • 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzamide

  • 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzoic acid

Uniqueness: 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESEHNUSFUSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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